molecular formula C17H24N2O5S B2844104 N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-valine CAS No. 1212073-14-7

N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-valine

Cat. No.: B2844104
CAS No.: 1212073-14-7
M. Wt: 368.45
InChI Key: XPALVGDASHJIDW-HNNXBMFYSA-N
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Description

N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-valine is a synthetic organic compound with the molecular formula C17H24N2O5S It is characterized by the presence of a piperidine ring substituted with a phenylsulfonyl group and a valine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-valine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation, using reagents such as phenylsulfonyl chloride in the presence of a base like triethylamine.

    Coupling with L-Valine: The final step involves coupling the phenylsulfonyl-substituted piperidine with L-valine. This can be achieved using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated peptide synthesizers and large-scale reactors to facilitate the coupling reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-valine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of piperidine derivatives with reduced functional groups.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-valine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-valine involves its interaction with specific molecular targets. The phenylsulfonyl group may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity, while the valine moiety may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-alanine
  • N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-leucine
  • N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-isoleucine

Uniqueness

N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-valine is unique due to its specific combination of a phenylsulfonyl-substituted piperidine ring and an L-valine moiety. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.

Biological Activity

N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-valine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a piperidine ring, a phenylsulfonyl group, and an L-valine moiety. Its molecular formula is C17H24N2O5SC_{17}H_{24}N_{2}O_{5}S with a molecular weight of approximately 368.46 g/mol. The structure is significant for its ability to interact with various biological targets, which is crucial for its pharmacological potential.

The biological activity of this compound is primarily attributed to its interaction with specific proteins and enzymes. The compound's piperidine ring and phenylsulfonyl group facilitate binding to target sites, leading to modulation of enzyme activity and cellular signaling pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
  • Receptor Modulation : By binding to certain receptors, it may alter receptor function, influencing neurotransmission and other physiological processes.

Anticancer Properties

Research indicates that compounds structurally similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related piperidine derivatives have shown:

  • Cytotoxicity : Compounds have demonstrated IC50 values in the nanomolar range against tumor cells, indicating strong anticancer potential.
  • Mechanisms of Induction : Apoptosis induction and generation of reactive oxygen species (ROS) are common mechanisms through which these compounds exert their effects .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key observations include:

Substituent Effect on Activity Comments
Piperidine RingEssential for bindingVariations in ring size can affect affinity
Phenylsulfonyl GroupEnhances potencyCritical for enzyme interaction
L-Valine MoietyInfluences selectivityModifications can alter pharmacokinetics

The combination of these structural features contributes to the compound's unique pharmacological profile.

Case Studies

Several studies have evaluated the biological activity of this compound and its analogs:

  • Antitumor Activity Study : A study demonstrated that related compounds exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted therapies .
  • Pharmacokinetic Evaluation : Research has shown favorable pharmacokinetic properties for compounds in this class, including good metabolic stability and bioavailability, which are essential for therapeutic applications .
  • Neuropharmacological Effects : Some derivatives have been investigated for their effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders .

Properties

IUPAC Name

(2S)-2-[[1-(benzenesulfonyl)piperidine-4-carbonyl]amino]-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S/c1-12(2)15(17(21)22)18-16(20)13-8-10-19(11-9-13)25(23,24)14-6-4-3-5-7-14/h3-7,12-13,15H,8-11H2,1-2H3,(H,18,20)(H,21,22)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPALVGDASHJIDW-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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